4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride
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Overview
Description
4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride is a chemical compound that features a triazine ring substituted with amino groups and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride typically involves the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a benzoic acid derivative under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents include ethanol and methanol, while catalysts such as piperidine may be used to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the triazine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride involves its interaction with molecular targets in biological systems. The amino groups in the triazine ring can form hydrogen bonds with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzenesulfonamide
- 4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenylpropanoylbenzenesulfonyl fluoride
- 2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-diethylacetamide
Uniqueness
4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride is unique due to its specific combination of a triazine ring with a benzoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2.ClH/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-7(4-6-8)9(18)19;/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPFHSJHEURHCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)C(=O)O)N)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385773 |
Source
|
Record name | T0504-1188 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4514-43-6 |
Source
|
Record name | NSC3075 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | T0504-1188 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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